molecular formula C12H9BrO B8279097 6-bromo-1H,3H-naphtho[1,8-cd]pyran

6-bromo-1H,3H-naphtho[1,8-cd]pyran

Cat. No.: B8279097
M. Wt: 249.10 g/mol
InChI Key: MQYXPOXQUVGZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (CAS 81-86-7), also known as 4-bromo-1,8-naphthalic anhydride, is a halogenated polycyclic compound with the molecular formula C₁₂H₅BrO₃ and molecular weight 277.07 g/mol . Its structure features a fused naphthopyran core with a bromine substituent at position 6, which significantly influences its electronic, steric, and pharmacological properties. This compound has been investigated for applications in organic synthesis and as a thymidylate synthase inhibitor (TSI) in anticancer research .

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene

InChI

InChI=1S/C12H9BrO/c13-11-5-4-9-7-14-6-8-2-1-3-10(11)12(8)9/h1-5H,6-7H2

InChI Key

MQYXPOXQUVGZLI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C(C3=CC=C2)Br)CO1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

6-Bromo derivative (MR36): In anticancer studies, 6-bromo-3,3-bis(3-chloro-4-hydroxyphenyl)-1H,3H-naphtho[1,8-cd]pyran-1-one (MR36) demonstrated potent antiproliferative activity against melanoma cell lines (SK-MEL-2 and SK-MEL-28), outperforming non-brominated analogs like MR35 (3,3-bis(3-fluoro-4-hydroxyphenyl)) .

6-Chloro derivative (MR21) :
MR21 (6-chloro-3,3-bis(4-hydroxyphenyl)-1H,3H-naphtho[1,8-cd]pyran-1-one) showed moderate activity but required higher concentrations for efficacy compared to MR34. The smaller size and lower electron-withdrawing capacity of chlorine may reduce steric stabilization and electronic interactions with the thymidylate synthase enzyme .

Non-halogenated analogs: Compounds lacking halogen substituents, such as MR7 (3,3-bis(4-methoxyphenyl)), exhibited lower activity, highlighting the critical role of halogenation in enhancing pharmacological potency .

Electronic and Steric Properties

  • Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs. Its lower electronegativity (2.96 vs. 3.16 for Cl) reduces electron-withdrawing effects, which may alter reaction kinetics in annulation or coupling reactions .
  • Methoxy groups : Methoxy substituents (e.g., in MR7) provide electron-donating effects, which may reduce electrophilicity at the pyran core, diminishing reactivity in nucleophilic substitution reactions compared to halogenated derivatives .

Rhodium-Catalyzed Oxidative Coupling

Naphtho[1,8-cd]pyran derivatives are synthesized via rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes. Bromine’s steric bulk may influence regioselectivity in these reactions, favoring specific alkyne addition pathways . For example, brominated substrates could direct coupling to less hindered positions, yielding distinct regioisomers compared to chloro or methoxy derivatives.

NMR Spectral Characteristics

In 3-substituted methylidene derivatives (e.g., 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]pyran-1-one), bromine substitution at position 6 induces downfield shifts in ¹H and ¹³C NMR spectra due to its electron-withdrawing nature. This contrasts with methoxy groups, which cause upfield shifts .

Physicochemical Properties

Property 6-Bromo Derivative (CAS 81-86-7) 6-Chloro Analog (CAS 81-86-7 Cl) Non-Halogenated Analog (CAS 518-86-5)
Molecular Weight 277.07 g/mol 232.62 g/mol 184.19 g/mol
Melting Point 217–219°C ~200°C (estimated) 168–169°C
Lipophilicity (LogP) Higher (due to Br) Moderate Lower
Photochromic Behavior Stabilized open-form isomers Faster fade rate Less stable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.